Product packaging for Methyl 5-bromo-6-cyanopicolinate(Cat. No.:CAS No. 959741-33-4)

Methyl 5-bromo-6-cyanopicolinate

Cat. No.: B1399396
CAS No.: 959741-33-4
M. Wt: 241.04 g/mol
InChI Key: GVHAAOWHVZMDRP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-cyanopicolinate is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B1399396 Methyl 5-bromo-6-cyanopicolinate CAS No. 959741-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHAAOWHVZMDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723509
Record name Methyl 5-bromo-6-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959741-33-4
Record name Methyl 5-bromo-6-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

An Overview of Picolinate Derivatives in Organic and Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its ester derivatives, known as picolinates, are a class of organic compounds that have garnered considerable attention in the scientific community. wikipedia.org Their inherent structural features, including a nitrogen atom within the aromatic ring and a carboxylic acid or ester group at the 2-position, bestow upon them unique chemical and biological properties. wikipedia.org

In medicinal chemistry, picolinate (B1231196) derivatives are recognized for their diverse pharmacological activities. Researchers have successfully synthesized and investigated various picolinates that exhibit anticonvulsant, and anticancer properties. nih.gov The pyridine (B92270) ring system is a common motif in many biologically active compounds, and the picolinate moiety can serve as a crucial pharmacophore, interacting with biological targets such as enzymes and receptors.

Furthermore, picolinates have demonstrated utility as intermediates in the synthesis of complex pharmaceutical agents. The reactivity of the pyridine ring and the functional handles provided by the substituents allow for a wide range of chemical transformations, making them versatile starting materials for the construction of novel drug candidates.

The Strategic Importance of Methyl 5 Bromo 6 Cyanopicolinate

The focus on Methyl 5-bromo-6-cyanopicolinate stems from its highly functionalized nature, which makes it a valuable and versatile intermediate in multi-step organic syntheses. The presence of three distinct functional groups—a methyl ester, a bromine atom, and a cyano group—on the pyridine (B92270) core provides chemists with multiple reaction sites for further molecular elaboration.

The bromine atom at the 5-position is particularly significant as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The cyano group at the 6-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, further expanding the synthetic possibilities. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point of diversification.

This trifunctional nature allows for a modular and convergent approach to the synthesis of complex target molecules, particularly in the realms of pharmaceuticals and agrochemicals. By strategically manipulating these functional groups, chemists can introduce a wide range of substituents and build molecular complexity in a controlled and predictable manner.

The Historical Trajectory of Picolinate Research

Strategies for Incorporating Bromine and Cyano Functionalities onto the Picolinate Core

The introduction of bromine and cyano groups at specific positions on the pyridine (B92270) ring is a key challenge in the synthesis of this compound. This requires a nuanced understanding of the electronic properties of the pyridine nucleus and the application of modern synthetic techniques.

The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as bromination, a challenging endeavor that often requires harsh conditions. acs.org Traditional methods for brominating pyridines can necessitate high temperatures (over 300°C) and the use of corrosive and volatile bromine. acs.org To circumvent these issues, modern approaches focus on activating the pyridine ring or employing directing groups to achieve regioselectivity under milder conditions. acs.orgtcichemicals.com

One effective strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired brominated pyridine derivative. researchgate.net Another approach utilizes directing groups, such as an amino group, to enhance the nucleophilicity of specific positions on the pyridine ring, allowing for bromination under milder conditions. acs.org For instance, electrochemical bromination using bromine salts at room temperature has been successfully employed for pyridine derivatives by introducing a directing group. acs.org

Recent advancements have also explored the use of activating agents. For example, the combination of p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source enables the C2-bromination of fused pyridine N-oxides in high yields and with high regioselectivity under mild conditions. tcichemicals.com Similarly, triflic anhydride (Tf₂O) has been used to achieve a highly regioselective bromination of thieno[2,3-b]pyridine (B153569) at the 4-position. acs.org

A summary of reagents and conditions for regioselective bromination is presented in the table below.

Brominating AgentActivator/Directing GroupSubstrateKey Features
Bromine (Br₂)Acetic AcidMethyl 6-hydroxynicotinateDirect bromination at 60°C. chemicalbook.com
N-Bromosuccinimide (NBS)Not specifiedMethyl picolinateElectrophilic aromatic substitution.
Tetrabutylammonium bromidep-Toluenesulfonic anhydrideFused pyridine N-oxidesMild conditions, high regioselectivity for C2-bromination. tcichemicals.com
Oxalyl bromideTriethylaminePyridine N-oxide derivativesOptimized reaction at 0°C. researchgate.net
Bromine saltsAmino directing groupPyridine derivativesElectrochemical method at room temperature. acs.org

The introduction of a cyano group onto a pyridine ring, particularly one bearing a halogen, is typically achieved through nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cyanation reactions are a powerful tool for this transformation, offering mild reaction conditions and high functional group tolerance. nih.gov Various cyanide sources can be employed, including potassium cyanide, trimethylsilyl (B98337) cyanide, and the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For instance, palladium acetate (B1210297) (Pd(OAc)₂) in combination with ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has been shown to be effective. rsc.org Recent developments have also explored nickel-catalyzed cyanation under photochemical conditions, providing a safer alternative to traditional methods. organic-chemistry.org

The table below summarizes different catalytic systems for the cyanation of aryl halides.

CatalystCyanide SourceSubstrateKey Features
Pd(OAc)₂/TMEDA/DPPEEthyl cyanoacetateAryl halidesModerate to good yields. rsc.org
Pd@CS-biguanidineK₄[Fe(CN)₆]HaloarenesExcellent yields, catalyst recyclability. rsc.org
NiI₂/dtbbpy1,4-DicyanobenzeneAryl halidesVisible light-promoted, mild conditions. organic-chemistry.org
Organic Photoredox Catalyst (4CzIPN)Tosyl cyanideBromoarenesRoom temperature reaction. rsc.org

The final step in the synthesis of the target molecule often involves the esterification of a picolinic acid precursor. A variety of methods are available for this transformation. A convenient approach involves the conversion of the picolinic acid to its corresponding acid chloride using reagents like thionyl chloride, followed by reaction with methanol (B129727). nih.gov

Alternatively, direct esterification methods can be employed. The use of activating agents to form "active esters" is a common strategy. For example, picolinic acid can be reacted with N-hydroxysuccinimide, p-nitrophenol, or pentafluorophenol (B44920) to form highly reactive esters that readily undergo reaction with alcohols. nih.govresearchgate.net These methods often proceed under mild conditions and provide good to excellent yields. nih.gov The transesterification of existing esters, such as the conversion of acylcarnitines to acyl picolinyl esters using 3-pyridylcarbinol and potassium tert-butoxide, has also been reported. nih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of key starting materials and the ability to perform strategic functional group interconversions.

The synthesis of halogenated pyridine intermediates is a critical first step in many synthetic routes. For example, 2-bromo-6-methylpyridine (B113505) can be synthesized from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction involving treatment with hydrogen bromide, bromine, and sodium nitrite (B80452) at low temperatures. chemicalbook.com Another important precursor, methyl 5-bromo-6-hydroxynicotinate, can be prepared by the direct bromination of methyl 6-hydroxynicotinat with bromine in acetic acid. chemicalbook.com

The table below outlines the synthesis of some relevant halogenated pyridine intermediates.

ProductStarting MaterialReagentsYield
2-Bromo-6-methylpyridine2-Amino-6-methylpyridineHBr, Br₂, NaNO₂, NaOH95% chemicalbook.com
Methyl 5-bromo-6-hydroxynicotinateMethyl 6-hydroxynicotinatBr₂, Acetic Acid100% chemicalbook.com
5-Bromo-2-chloropyridine2-AminopyridineTBABr, LiClO₄, MeCN, HOAc77% acs.org

While direct conversion of a hydroxyl group to a cyano group on a pyridine ring is less common, a two-step process is often employed. The hydroxyl group is first converted into a better leaving group, such as a triflate or a halide. This is typically followed by a palladium- or nickel-catalyzed cyanation reaction as described in section 2.1.2. This indirect route allows for the strategic introduction of the cyano group at the desired position.

Methylation of Picolinic Acid Derivatives

The conversion of a picolinic acid derivative to its corresponding methyl ester is a critical transformation. Several established methods can be employed for this methylation, each with distinct advantages and operational windows. The choice of method often depends on the sensitivity of the substrate and the desired scale of the reaction.

One of the most traditional and widely used methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (5-bromo-6-cyanopicolinic acid) in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid. nih.govasm.org The reaction is driven towards the ester product by using a large excess of methanol, which also serves as the solvent. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. This is typically achieved by treating the picolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting acyl chloride hydrochloride is then reacted with methanol to yield the methyl ester. nih.govorgsyn.org This two-step process is often faster and can be performed at lower temperatures than Fischer esterification but requires the handling of moisture-sensitive reagents. orgsyn.org

Other methylation agents include iodomethane (B122720) (MeI) and trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which offer rapid and high-yield conversions under specific conditions, though potential side reactions with other nucleophilic sites on the molecule must be considered. orgsyn.org

Interactive Table 1: Comparison of Methylation Methods for Picolinic Acids

MethodReagentsTypical ConditionsKey Advantages
Fischer-Speier Esterification Methanol, H₂SO₄ (cat.)RefluxEconomical, uses common reagents. nih.gov
Acyl Chloride Formation 1. SOCl₂, DMF (cat.)2. MethanolRoom temperature to moderate heatHigh reactivity, often faster. nih.govorgsyn.org
Alkyl Halide Alkylation Iodomethane (MeI), BaseVariesUseful alternative to acid-catalyzed methods. orgsyn.org
Diazomethane Reagent TMS-CHN₂, MethanolRoom temperatureRapid reaction, high yields. orgsyn.org

Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with new technologies being developed to improve reaction efficiency, safety, and environmental footprint. These emerging approaches are highly relevant to the synthesis of complex molecules like picolinates.

Microwave-Assisted Synthesis in Picolinate Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields. capes.gov.bryoutube.com The process involves using microwave irradiation to rapidly heat the reaction mixture, a technique that has found application in the synthesis of heterocyclic compounds. youtube.com

In the context of picolinate chemistry, microwave irradiation has been successfully used to synthesize metal-organic frameworks (MOFs) from pyridine-2,6-dicarboxylic acid (a dipicolinic acid). wikipedia.org In one example, the synthesis of a Cu-MOF was achieved in just 15 minutes at a power of 300 W, a significant time savings compared to conventional heating methods. wikipedia.org This rapid, controlled heating can enhance reaction rates, improve regioselectivity, and contribute to greener chemical processes by reducing energy consumption. youtube.com The principles demonstrated in these syntheses are directly applicable to the formation of picolinate scaffolds, suggesting that steps such as nucleophilic substitution or cyclization could be significantly optimized.

Interactive Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction/ConvectionDirect dielectric heating
Reaction Time Hours to daysMinutes to hours. capes.gov.br
Temperature Control Slower, potential for hotspotsRapid, uniform heating
Yields & Purity VariableOften higher yields and purity. youtube.com
Energy Efficiency LowerHigher, less energy consumption. youtube.com

Flow Chemistry Techniques for Enhanced Reaction Control and Yield

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. acs.orgresearchgate.net This methodology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility, safety, and scalability. researchgate.netnih.gov The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which is critical for managing highly exothermic reactions safely. nih.gov

Interactive Table 3: Comparison of Batch vs. Flow Chemistry

FeatureBatch ChemistryFlow Chemistry
Process Type DiscontinuousContinuous. researchgate.net
Scalability ChallengingStraightforward
Heat Transfer Inefficient, risk of hotspotsHighly efficient, superior temperature control. nih.gov
Safety Higher risk with hazardous reactionsInherently safer due to small reactor volumes. researchgate.net
Process Control LimitedPrecise and automated control of parameters. nih.gov
Reproducibility Can be variableHigh. researchgate.net

Chemoenzymatic Synthesis of Picolinate Scaffolds

Chemoenzymatic synthesis integrates the selectivity of biocatalysts, such as enzymes, with the practicality of traditional organic chemistry. This approach leverages the remarkable specificity and mild reaction conditions of enzymes to perform challenging chemical transformations. nih.govrsc.org

In the synthesis of picolinate scaffolds, enzymes offer potential for highly selective reactions. For example, lipases have been shown to catalyze the esterification of various carboxylic acids with alcohols. rsc.orgrsc.org A commercially available lipase (B570770) from Rhizomucor miehei can effectively catalyze esterification in aqueous media, showing high selectivity for primary alcohols. rsc.org This offers a green alternative to chemical methods, avoiding harsh reagents and organic solvents.

Furthermore, whole-cell biocatalysis has been used to create functionalized pyridines. In one study, recombinant microbial cells were used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, providing a more sustainable route than multi-step chemical methods that use strong oxidizing and reducing agents. The application of monooxygenase enzymes for the direct cleavage or functionalization of the pyridine ring is also an area of active research. asm.org These biocatalytic methods provide a pathway to producing picolinate precursors and related structures with high efficiency and sustainability. nih.gov

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of substituted picolinates.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide, such as the bromine in this compound. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

General scheme for the Suzuki-Miyaura coupling of this compound

A variety of aryl and heteroaryl boronic acids can be coupled with this compound to introduce diverse substituents at the 5-position. The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups. fishersci.co.uk

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 92
3 3-Thienylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 88

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for synthesizing arylamines, which are prevalent in many pharmaceutical compounds. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgmit.edu

The general reaction for the Buchwald-Hartwig amination of this compound is:

General reaction for the Buchwald-Hartwig amination of this compound

A wide range of primary and secondary amines can be coupled with this compound, offering a direct route to 5-amino-6-cyanopicolinate derivatives. The choice of ligand is crucial for the success of the reaction and depends on the specific amine and aryl halide used. mit.edu

Table 2: Examples of Buchwald-Hartwig Amination with this compound

Entry Amine Catalyst Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ XPhos NaOtBu Toluene 90
2 Aniline Pd(OAc)₂ RuPhos K₃PO₄ Dioxane 82
3 Benzylamine PdCl₂(Amphos)₂ Cs₂CO₃ t-BuOH 88

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct method for introducing an alkyne moiety onto the pyridine ring of this compound. soton.ac.ukresearchgate.net

The general scheme for the Sonogashira coupling is as follows:

General scheme for the Sonogashira coupling of this compound

This reaction is highly versatile and allows for the introduction of a wide variety of substituted alkynes. organic-chemistry.org The resulting alkynyl picolinates are valuable intermediates for further transformations. chemrxiv.org

Table 3: Examples of Sonogashira Coupling Reactions

Entry Alkyne Pd Catalyst Cu Catalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 95
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NH Toluene 91
3 1-Hexyne Pd(OAc)₂ / P(t-Bu)₃ Cs₂CO₃ Acetonitrile 87

This table is illustrative and based on typical conditions for Sonogashira coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Negishi and Stille Coupling Reactions

While less commonly reported for this specific substrate compared to Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the Negishi and Stille reactions represent other powerful C-C bond-forming strategies.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. youtube.com This reaction is known for its high functional group tolerance. libretexts.org

The Stille coupling utilizes an organotin reagent and a palladium catalyst. youtube.com A key advantage of the Stille reaction is that the organotin compounds are often stable and can be purified by chromatography. libretexts.org

Both reactions proceed through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Reactions Involving the Cyano Group

The cyano group at the 6-position is another key functional handle that can undergo a variety of transformations.

Hydrolysis to Carboxylic Acids and Esters

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comchemistrysteps.com This transformation is a fundamental reaction in organic chemistry for converting nitriles into more versatile functional groups. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. lumenlearning.com

Base-catalyzed hydrolysis involves heating the nitrile with a strong base, such as sodium hydroxide (B78521). This initially forms the carboxylate salt, which can then be protonated by the addition of acid to yield the carboxylic acid. libretexts.org

Hydrolysis of the cyano group

By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the amide stage. lumenlearning.com Furthermore, if the hydrolysis is carried out in an alcohol solvent under acidic conditions, the corresponding ester can be formed directly.

Transformations of the Ester Moiety

The methyl ester at the 2-position provides another handle for chemical modification, allowing for the introduction of different functional groups or the alteration of the molecule's physical properties.

Saponification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-cyanopicolinic acid, under basic conditions. This is typically achieved by treatment with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidification.

ReagentProduct
NaOH(aq) or LiOH(aq)5-Bromo-6-cyanopicolinic acid

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is generally catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 5-bromo-6-cyanopicolinate.

The ester group can be reduced to a primary alcohol, affording (5-bromo-6-cyanopyridin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. It is important to note that LiAlH₄ will also reduce the nitrile group, leading to the formation of (5-bromo-6-(aminomethyl)pyridin-2-yl)methanol if both functionalities are present. nih.gov To selectively reduce the ester in the presence of the nitrile, milder reducing agents or protection of the nitrile group would be necessary.

ReagentProductNotes
LiAlH₄(5-Bromo-6-(aminomethyl)pyridin-2-yl)methanolConcurrent reduction of the nitrile.

The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine, sometimes in the presence of a catalyst. This allows for the introduction of a wide variety of substituents, leading to the formation of a library of picolinamide (B142947) derivatives. For example, reaction with dimethylamine (B145610) would yield 5-bromo-6-cyano-N,N-dimethylpicolinamide.

Pyridine Ring Functionalization and Derivatization

The strategic modification of the pyridine ring of this compound is crucial for the synthesis of more complex molecules with potential applications in various fields of chemical research. The existing substituents not only modulate the reactivity of the pyridine core but also offer sites for further chemical manipulation.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene (B151609). quora.comstackexchange.com The presence of three electron-withdrawing groups (bromo, cyano, and methyl ester) in this compound further deactivates the pyridine ring, rendering it highly unreactive towards classical EAS reactions. pearson.comlibretexts.org

Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve on such a deactivated pyridine system. libretexts.org The nitrogen atom itself can be protonated or coordinate to a Lewis acid under typical EAS conditions, which further increases the deactivation of the ring. stackexchange.comlibretexts.org

While there are no specific reports in the scientific literature detailing successful electrophilic aromatic substitution reactions on the C-3 or C-4 positions of this compound, it can be inferred from the general principles of pyridine chemistry that such reactions would require harsh conditions and may result in low yields, if they proceed at all. The C-4 position is the only available site for substitution, but its reactivity is severely diminished.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted OutcomeRationale
NitrationHNO₃/H₂SO₄No reaction or very low yieldExtreme deactivation of the pyridine ring by three electron-withdrawing groups.
BrominationBr₂/FeBr₃No reaction or very low yieldHigh deactivation of the pyridine ring.
Friedel-Crafts AcylationRCOCl/AlCl₃No reactionThe nitrogen atom complexes with the Lewis acid catalyst, leading to further deactivation.

This table is based on general principles of reactivity for highly electron-deficient pyridine systems and is for illustrative purposes. Specific experimental validation is required.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. Current time information in Pasuruan, ID.researchgate.netwikipedia.orgbaranlab.orgorganic-chemistry.orgnih.gov The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Current time information in Pasuruan, ID.researchgate.netwikipedia.orgbaranlab.orgorganic-chemistry.orgnih.gov

In the case of this compound, several functional groups could potentially act as DMGs. The methyl ester at the C-2 position and the cyano group at the C-6 position are both known to be effective DMGs on aromatic systems. The pyridine nitrogen itself can also direct metalation. However, the steric hindrance and the electronic environment of the molecule present significant challenges.

Potential DoM pathways for this compound include:

Metalation directed by the methyl ester group: This would lead to deprotonation at the C-3 position.

Metalation directed by the cyano group: This could potentially direct metalation to the C-5 position, which is already substituted with a bromine atom. This could lead to a "halogen dance" reaction, where the bromine atom migrates.

Metalation directed by the pyridine nitrogen: This typically directs metalation to the C-2 or C-6 positions, which are already functionalized.

While there are no specific studies on the directed ortho-metalation of this compound, research on related polysubstituted pyridines suggests that the outcome of such reactions can be complex and highly dependent on the reaction conditions, including the choice of base and solvent. nih.gov The presence of the bromo substituent also introduces the possibility of lithium-halogen exchange, which would compete with C-H metalation.

Table 2: Potential Directed Ortho-Metalation Strategies and Competing Reactions

Directing GroupPotential Site of MetalationPotential Products after Quenching with Electrophile (E+)Competing Reactions
Methyl Ester (C-2)C-33-E-Methyl 5-bromo-6-cyanopicolinateLow acidity of C-3 proton due to adjacent electron-withdrawing groups.
Cyano (C-6)C-5Halogen dance followed by functionalizationLithium-halogen exchange.
Pyridine NitrogenC-2 or C-6-Positions are already substituted.

This table presents hypothetical scenarios based on the principles of directed ortho-metalation and requires experimental verification.

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common strategy to modify the reactivity of the pyridine ring. thieme-connect.descripps.edu The N-oxide group alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. For electron-deficient pyridines, N-oxidation often requires strong oxidizing agents such as trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide. researchgate.net

The N-oxidation of this compound would likely yield this compound N-oxide. This transformation would have several consequences for the reactivity of the molecule:

Activation towards nucleophilic substitution: The N-oxide group activates the C-2 and C-6 positions towards nucleophilic attack. While these positions are already substituted, this enhanced reactivity could be exploited in subsequent transformations.

Modification of directing group ability: The N-oxide can act as a directing group in its own right in reactions such as ortho-lithiation.

Facilitation of deoxygenation reactions: The N-oxide can be deoxygenated to regenerate the pyridine, which is useful after the N-oxide has been used to direct other reactions. nih.gov

While specific literature on the N-oxidation of this compound is not available, studies on other electron-deficient pyridines provide a basis for predicting its reactivity. researchgate.netarkat-usa.org The resulting N-oxide would be a versatile intermediate for further functionalization.

Table 3: Predicted Reactivity of this compound N-oxide

Reaction TypeReagentPotential Product
Nucleophilic Aromatic SubstitutionNu⁻Substitution at C-2 or C-6 (if a suitable leaving group is present)
DeoxygenationPCl₃, PPh₃This compound
Rearrangement ReactionsAcetic AnhydrideSubstituted pyridone derivatives

This table is based on the known reactivity of pyridine N-oxides and serves as a predictive guide. Experimental investigation is necessary to confirm these pathways.

Iv. Applications of Methyl 5 Bromo 6 Cyanopicolinate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The utility of Methyl 5-bromo-6-cyanopicolinate as a versatile building block stems from the distinct reactivity of its three functional groups: the bromo substituent, the cyano group, and the methyl ester. This trifecta of reactive sites allows for a programmed, stepwise modification, enabling the synthesis of intricate molecules. The bromine atom is particularly useful, serving as a handle for various cross-coupling reactions. For instance, its reactivity in palladium-catalyzed reactions like the Suzuki-Miyaura coupling is higher than that of its chloro analogs, often allowing for milder reaction conditions and lower catalyst loadings.

The bromine atom at the 5-position can be readily substituted by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. Simultaneously, the cyano group at the 6-position can undergo transformations such as reduction to an amine or hydrolysis to a carboxylic acid. The methyl ester at the 2-position offers another site for modification, for example, through hydrolysis followed by amide coupling. This multi-faceted reactivity allows chemists to use this compound as a scaffold, systematically building complexity to generate libraries of compounds for various applications, including pharmaceuticals and agrochemicals.

Table 1: Reactivity of Functional Groups in this compound

Functional Group Position Potential Transformations Common Reactions
Bromine 5 Substitution, Cross-Coupling Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination
Cyano 6 Reduction, Hydrolysis, Cyclization Catalytic Hydrogenation, Acid/Base Hydrolysis, Addition of organometallics
Methyl Ester 2 Hydrolysis, Amidation Saponification, Aminolysis

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. nih.govnih.gov this compound serves as an excellent starting material for the synthesis of various substituted and fused nitrogen heterocycles due to its pre-functionalized pyridine (B92270) core.

The strategic placement of reactive groups on the this compound scaffold facilitates the construction of fused bicyclic and polycyclic systems containing a pyridine ring. For example, the bromo and cyano groups can be utilized in tandem to forge a new ring. A common strategy involves a reaction sequence where the bromine atom is first replaced via a cross-coupling reaction to introduce a side chain. Subsequent manipulation of this new substituent, in concert with the transformation of the cyano group (e.g., reduction to an aminomethyl group), can create the necessary precursors for an intramolecular cyclization, leading to the formation of a fused ring system like imidazopyridine or triazolopyridine. bldpharm.comchemicalbook.com

As a polysubstituted pyridine itself, this compound is an ideal platform for creating more elaborate pyridine derivatives. The bromine atom is a key reactive site for introducing aryl or heteroaryl groups through Suzuki cross-coupling reactions. mdpi.com This method has been successfully used to synthesize a variety of 5-aryl pyridine derivatives from bromo-pyridine precursors. mdpi.com Furthermore, the cyano group can be converted into other functionalities, adding another layer of substitution. This sequential and regioselective functionalization allows for the controlled synthesis of pyridines with highly specific substitution patterns, which is critical for tuning the biological activity and physicochemical properties of the final compounds.

Table 2: Examples of Reactions for Synthesizing Polysubstituted Pyridines

Starting Material Type Reagent Reaction Type Product Type
5-Bromopyridine derivative Arylboronic acid, Pd catalyst Suzuki Coupling 5-Arylpyridine derivative
6-Cyanopyridine derivative Reducing agent (e.g., H₂, Pd/C) Reduction 6-(Aminomethyl)pyridine derivative

While direct conversion is complex, the functional groups of this compound provide logical starting points for multi-step synthetic pathways toward quinoline (B57606) and quinazoline (B50416) skeletons, which are privileged structures in medicinal chemistry. nih.govnih.gov A plausible route to a quinoline framework could involve the elaboration of the substituents at the 5- and 6-positions to build the second carbocyclic ring. For example, a Suzuki coupling at the 5-position to introduce a vinyl group, followed by transformation of the cyano and ester groups and subsequent intramolecular cyclization, could construct the quinoline core.

For quinazoline synthesis, which requires a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, this compound would serve as a source of highly substituted building blocks rather than a direct precursor. The compound could be deconstructed and its fragments incorporated into a larger synthetic scheme. More practically, the methodologies used to functionalize the pyridine ring of this compound are directly analogous to those used in modern quinoline and quinazoline synthesis, where halogenated precursors are key intermediates. For instance, the synthesis of 6-bromoquinazoline (B49647) derivatives often starts from bromo-anthranilic acid, highlighting the importance of the bromo-substituent as a synthetic handle, similar to its role in the picolinate (B1231196) starting material. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The true value of this compound in organic synthesis is realized in its application as a precursor for molecules with potential therapeutic value. The heterocyclic structures derived from this building block are often found at the core of advanced pharmaceutical intermediates and lead compounds. mdpi.com

Many FDA-approved anticancer drugs are heterocyclic molecules designed to function as kinase inhibitors. mdpi.com These drugs often feature nitrogen-containing scaffolds like pyridine, quinoline, and quinazoline, which are adept at forming key interactions within the ATP-binding site of protein kinases. nih.govnih.govnih.gov The development of these agents relies on the ability to synthesize large libraries of related compounds to explore structure-activity relationships (SAR).

This compound is an ideal starting point for such synthetic campaigns. Its modifiable positions allow for the systematic introduction of various chemical groups to probe the binding pocket of a target kinase. For example, the 5-position, after a Suzuki coupling, can accommodate different aryl groups that may interact with hydrophobic regions of the enzyme. The nitrogen atoms in the pyridine ring and those introduced via modification of the cyano group can act as hydrogen bond acceptors or donors, crucial for anchoring the inhibitor to the kinase. nih.gov The design and synthesis of novel thiazol-5(4H)-ones as tubulin polymerization inhibitors, another anticancer strategy, also showcases the importance of highly substituted heterocyclic intermediates in creating compounds with specific pharmacophoric features required for biological activity. rsc.org Therefore, this compound represents a valuable tool for medicinal chemists aiming to develop the next generation of targeted anticancer therapies.

Development of Antimicrobial and Antifungal Agents

The structural framework of this compound is a key precursor for developing novel antimicrobial and antifungal agents. The pyridine nucleus is a common scaffold in many biologically active compounds. The presence of the bromine atom and the cyano group provides reactive handles for synthetic chemists to introduce various functional groups and build more complex heterocyclic systems known to exhibit antimicrobial properties.

The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The cyano group at the 6-position is also a versatile functional group; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation leading to a new class of compounds with distinct potential biological activities. For instance, the synthesis of quinazolinone derivatives, which are known to possess antibacterial and antifungal properties, often involves intermediates with similar substitution patterns. nih.gov Research into other nitrogen-containing heterocycles, such as thiazolo[3,2-a]pyrimidines, has also demonstrated their potential as antimicrobial agents. google.com

While direct synthesis of commercial antimicrobial agents from this compound is not extensively documented in publicly available literature, its utility is evident from the synthesis of related structures. The following table summarizes research on heterocyclic compounds with antimicrobial potential, illustrating the types of molecules that could be targeted starting from a picolinate scaffold.

Compound ClassTarget OrganismsRelevant Research Finding
Phenyl(2H-tetrazol-5-yl)methanamine DerivativesCandida albicans, Aspergillus nigerSynthesized from α-amino nitriles, with some derivatives showing moderate antifungal activity. nih.gov
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneGram-positive and Gram-negative bacteria, Candida albicansThe synthesized quinazolinone derivative exhibited significant antibacterial activity. nih.gov
3-(8-hydroxyquinolin-5-yl)-5-oxo-5H- nih.govthiazolo[3,2-a]pyrimidinesVarious bacteria and fungiSynthesized and evaluated for antimicrobial activity through agar (B569324) well-diffusion methods. google.com

Intermediates for Neurological and Cardiovascular Drug Candidates

The picolinate structure is of significant interest in medicinal chemistry. This compound serves as a valuable intermediate for molecules targeting complex diseases.

Neurological Drug Candidates: Research has indicated that derivatives of this compound may possess neuroprotective properties. Studies suggest a potential mechanism involving the inhibition of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathology of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. The ability to functionalize the picolinate core allows for the synthesis of libraries of compounds that can be screened for specific interactions with neurological targets.

Cardiovascular Drug Candidates: The broader class of picolinate compounds has been investigated for its effects on the cardiovascular system. For example, chromium picolinate has been studied for its potential to improve cardiac performance and vascular function. nih.govafricaresearchconnects.comresearchgate.net These studies suggest that the picolinate moiety can be a key component in compounds designed to modulate cardiovascular health, potentially by enhancing antioxidant capacity or improving endothelial function. nih.govafricaresearchconnects.com While not directly studying this compound, this research supports its role as a precursor for novel cardiovascular drug candidates. By modifying its structure, researchers can develop new chemical entities that leverage the inherent properties of the picolinate scaffold to target cardiovascular diseases.

Contributions to Agrochemical Research

In addition to its pharmaceutical applications, this compound is a key intermediate in the synthesis of modern agrochemicals. The picolinate family of compounds includes some of the most important herbicides used in modern agriculture. The unique substitution pattern of this compound makes it an attractive starting material for the discovery of new, more effective, and selective crop protection agents.

Synthesis of Herbicides and Pesticides

The picolinic acid skeleton is the foundation for a major class of synthetic auxin herbicides. nih.gov Well-known herbicides like picloram (B1677784) are picolinic acid derivatives. Research is focused on modifying this core structure to create next-generation herbicides with improved properties. This compound is an ideal starting point for such discovery efforts. The cyano group can be hydrolyzed to a carboxylic acid, a key feature for this class of herbicides. nih.gov

Furthermore, studies on 2-cyanoacrylates containing a substituted pyridine ring have shown that these compounds can be potent inhibitors of photosystem II (PSII) electron transport, a well-established herbicidal mode of action. nih.gov These findings underscore the importance of both the pyridine ring and the cyano group for achieving high herbicidal activity. nih.gov Patents also describe a wide range of substituted pyridine compounds as effective pesticides, further demonstrating the value of this structural class in agrochemical development. google.com

The table below highlights examples of herbicidal compounds that feature the picolinate or a related cyano-pyridine structure.

Herbicide/Compound ClassMode of ActionStructural Relevance
6-aryl-2-picolinate HerbicidesSynthetic AuxinsThese are direct analogs, where the substituent at the 6-position is modified to enhance activity. nih.gov
2-cyano-3-substituted-pyridinemethylaminoacrylatesPhotosystem II (PSII) InhibitionDemonstrates the utility of the cyano-pyridine scaffold in designing herbicides with different modes of action. nih.gov

Development of Insecticides and Fungicides

The versatility of the this compound scaffold also extends to the development of insecticides and fungicides.

Insecticides: The pyridine ring is a core component of many successful insecticides. Research has shown that novel pyridine derivatives, such as thienylpyridines and other complex heterocycles derived from substituted pyridines, exhibit significant insecticidal activity against common agricultural pests like Aphis gossypii. nih.govaun.edu.eg The synthesis of these complex molecules often relies on the strategic functionalization of simpler pyridine building blocks. For instance, novel anthranilic diamides with potent insecticidal properties have been prepared from a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole precursor, highlighting the utility of bromo-substituted pyridine rings in creating effective crop-protecting agents. mdpi.com

The following table presents classes of pyridine-based compounds that have been investigated for insecticidal activity.

Insecticidal Compound ClassTarget Pest ExampleStructural Relevance
ThienylpyridinesAphis gossypiiDemonstrates the insecticidal potential of complex heterocycles built upon a pyridine core. nih.gov
Thieno[2,3-c]isoquinolinesGeneral InsecticidesResearch into fused pyridine systems for new insecticidal agents. researchgate.net
Anthranilic DiamidesGeneral InsecticidesSynthesized from bromo-substituted pyridinyl-pyrazole, a structure related to derivatives of this compound. mdpi.com

Fungicides: The same structural features that make this compound useful for developing antimicrobial pharmaceuticals also make it a promising intermediate for agricultural fungicides. The ability to generate a wide array of derivatives allows for the fine-tuning of biological activity to target specific plant pathogens while maintaining crop safety.

V. Advanced Spectroscopic and Computational Investigations

Elucidation of Molecular Structure through Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and in the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

Correlation Spectrometry (COSY) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For Methyl 5-bromo-6-cyanopicolinate, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridine (B92270) ring (H-3 and H-4), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comnanalysis.com It allows for the definitive assignment of each carbon atom that bears a proton. For the target molecule, HSQC would show correlations between the aromatic protons and their respective carbons (H-3 to C-3, H-4 to C-4) and between the methyl protons and the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

The methyl protons of the ester group showing a correlation to the ester carbonyl carbon (C=O).

The aromatic proton at the H-4 position showing correlations to the C-2, C-5, and C-6 carbons.

The aromatic proton at the H-3 position showing a correlation to the C-5 carbon.

These combined techniques allow for the unequivocal assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HSQC Correlation (¹J)Key HMBC Correlations (²J, ³J)
C-2 (C=O)-~164-H-3, -OCH₃
C-3~8.3~135H-3C-2, C-4, C-5
C-4~8.1~128H-4C-2, C-5, C-6
C-5-~120-H-3, H-4
C-6-~138-H-4
C-CN-~115-H-4
-OCH₃~4.0~53-OCH₃C-2

The physical properties of a solid-state compound, such as solubility and stability, are highly dependent on its crystalline form, or polymorph. researchgate.netresearchgate.net While solution-state NMR provides an averaged structure, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in their solid form, making it essential for pharmaceutical development. researchgate.net

Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions in the crystal lattice. researchgate.netsemanticscholar.org Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that can differentiate polymorphs by revealing unique sets of isotropic chemical shifts for each distinct crystalline form. researchgate.net Therefore, ssNMR would be a critical analytical method to control the solid form of the compound during manufacturing and storage, ensuring consistent product quality and performance.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of particular functional groups, providing a molecular "fingerprint."

For this compound, the key functional groups would produce characteristic vibrational bands:

Cyano Group (C≡N) : A strong, sharp absorption in the IR spectrum is expected around 2230-2210 cm⁻¹. asianpubs.orgasianpubs.org

Ester Carbonyl (C=O) : A very strong IR absorption is predicted in the range of 1730-1715 cm⁻¹, characteristic of an α,β-unsaturated ester. libretexts.org

Pyridine Ring : C=C and C=N stretching vibrations within the aromatic ring would appear in the 1600-1400 cm⁻¹ region. libretexts.orgsci-hub.st

C-O and C-Br Bonds : Vibrations corresponding to the C-O ester linkage and the C-Br bond would be found in the fingerprint region of the spectrum (<1300 cm⁻¹). researchgate.net

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations. cardiff.ac.uk Together, these techniques rapidly confirm the presence of the expected functional groups in the molecule's structure.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected IR Intensity
Aromatic C-HStretch3100-3000Medium
Cyano (C≡N)Stretch2230-2210Strong, Sharp
Ester Carbonyl (C=O)Stretch1730-1715Very Strong
Aromatic Ring (C=C, C=N)Stretch1600-1400Medium to Strong
Ester (C-O)Stretch1300-1150Strong
C-BrStretch650-550Medium to Strong

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent or molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₈H₅BrN₂O₂), HRMS would confirm its molecular formula. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive signature for a monobrominated compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of smaller fragment ions (product ions). wikipedia.org The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. chemguide.co.uklibretexts.org

For protonated this compound ([M+H]⁺), characteristic fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃) from the ester.

Loss of methanol (B129727) (CH₃OH).

Loss of carbon monoxide (CO) following the initial loss of the methoxy group.

Cleavage of the entire methyl ester group.

Analyzing these fragmentation patterns helps to confirm the arrangement of the functional groups and supports the structure determined by NMR. libretexts.org

Table 3: Predicted High-Resolution Mass and Tandem MS Fragments for this compound

IonFormulaCalculated m/z (Monoisotopic)Description
[M+H]⁺[C₈H₆⁷⁹BrN₂O₂]⁺256.9662Precursor Ion
[M+H]⁺[C₈H₆⁸¹BrN₂O₂]⁺258.9641Precursor Ion (⁸¹Br Isotope)
[M+H - CH₃OH]⁺[C₇H₃⁷⁹BrN₂O]⁺224.9450Fragment from loss of methanol
[M+H - •OCH₃]⁺[C₇H₄⁷⁹BrN₂O]⁺225.9529Fragment from loss of methoxy radical

Electronic Spectroscopy and Photophysical Properties (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound would be characterized using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule and its behavior upon photoexcitation.

UV-Vis absorption spectroscopy would reveal the wavelengths of light the compound absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. For similar pyridine derivatives, these absorptions are typically in the UV region. The precise absorption maxima (λmax) would be influenced by the substituent groups—the bromine atom, the cyano group, and the methyl ester—on the pyridine ring.

Fluorescence spectroscopy would be used to study the emission of light from the excited state of the molecule. This would determine the emission maxima and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. The photophysical properties of related picolinamide (B142947) derivatives have been studied, showing that substitutions on the pyridine ring can modulate these characteristics. For instance, studies on dipicolinic acid have demonstrated how environmental factors like pH can shift fluorescence emission wavelengths. nih.govdiva-portal.org

Table 1: Projected Photophysical Data for this compound

Parameter Expected Range/Value Significance
Absorption Maximum (λmax) ~250-350 nm Indicates energy of electronic transitions.
Molar Absorptivity (ε) 103 - 105 M-1cm-1 Measure of how strongly the compound absorbs light.
Emission Maximum (λem) ~350-500 nm Wavelength of emitted light upon excitation.
Fluorescence Quantum Yield (ΦF) 0.01 - 0.5 Efficiency of the fluorescence process.

Note: The data in this table is hypothetical and based on typical values for similar aromatic compounds. Actual experimental values may differ.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique would provide a wealth of structural information about this compound, including bond lengths, bond angles, and torsional angles.

Analysis of the crystal structure would reveal the planarity of the pyridine ring and the orientation of the substituent groups. Intermolecular interactions, such as halogen bonding involving the bromine atom, π-π stacking between pyridine rings, and dipole-dipole interactions from the cyano and ester groups, would be identified. These interactions are crucial in dictating the crystal packing and influencing the material's bulk properties. While a crystal structure for the target compound is not available, studies on other brominated organic molecules have highlighted the importance of such intermolecular forces in their solid-state architecture. nih.gov

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

Parameter Description Importance
Crystal System & Space Group The symmetry properties of the crystal lattice. Fundamental crystallographic information.
Unit Cell Dimensions The dimensions of the repeating unit of the crystal. Defines the basic building block of the crystal.
Bond Lengths (e.g., C-Br, C-C, C-N) The distances between bonded atoms. Provides insight into bond order and strength.
Bond Angles The angles formed by three connected atoms. Determines the local geometry of the molecule.
Torsional Angles The dihedral angles between four connected atoms. Describes the conformation of the molecule.

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the behavior of molecules at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. rsc.org For this compound, DFT calculations could predict its optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter that relates to the molecule's chemical reactivity and electronic transition energies. DFT has been successfully applied to study other cyanopyridine derivatives to understand their molecular geometries and electronic properties. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations would be employed to study the conformational flexibility of this compound in different environments, such as in solution. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with solvent molecules. This is particularly useful for understanding the behavior of the flexible methyl ester group.

Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. Pyridine and its derivatives are common scaffolds in medicinal chemistry. nih.gov Docking studies could therefore be used to screen this compound against various biological targets to explore its potential as a therapeutic agent. Such studies have been performed for a wide range of pyridine derivatives to investigate their potential as inhibitors for various enzymes. researchgate.neteurekaselect.com

Table 3: Predicted Parameters from Computational Studies

Computational Method Predicted Parameter Significance
DFT Optimized Molecular Geometry Provides a theoretical 3D structure.
DFT HOMO-LUMO Energy Gap Relates to chemical reactivity and electronic properties.
DFT Molecular Electrostatic Potential Maps charge distribution and predicts reactive sites.
MD Conformational Ensembles Shows the range of shapes the molecule can adopt.
Docking Binding Affinity (e.g., kcal/mol) Predicts the strength of interaction with a biological target.

Vi. Patent Landscape and Commercial Implications in Chemical Industry

Analysis of Key Patents Referencing Methyl 5-bromo-6-cyanopicolinate

While patents specifically naming this compound are part of a specialized landscape, the broader patent activity around substituted bromopyridines reveals significant commercial interest in this class of intermediates. These patents are typically focused on the synthesis of novel active pharmaceutical ingredients (APIs) where the picolinate (B1231196) scaffold is a core structural feature.

Analysis of patents for related compounds, such as those for the synthesis of 5-bromo-2-picoline and other functionalized pyridines, highlights a consistent theme: the development of efficient, scalable, and safe manufacturing processes suitable for industrial production. google.comgoogle.com For instance, patent CN101560183B describes a method for preparing 5-bromo-2-picoline, another important bromopyridine intermediate, emphasizing the need for methods that are amenable to industrial scale-up with convenient post-treatment. google.com Similarly, patent CN102321016B, which details the synthesis of a different brominated hydroxypyridine carboxylate, points to the industrial value of processes that use readily available raw materials and offer high yields. google.com

Patents in this area often claim not just the final active molecule but also the key intermediates and the synthetic routes used to produce them. The value of this compound is derived from its unique combination of functional groups—the bromine atom, the cyano group, and the methyl ester—which allow for versatile chemical modifications. The bromine atom is particularly useful for cross-coupling reactions, a common strategy in pharmaceutical synthesis.

A key application area for compounds derived from such picolinate structures is in the development of novel therapeutics. For example, a patent for fluorophenyl pyrazole (B372694) compounds, which act as MetAP2 inhibitors for the treatment of obesity, utilizes a substituted pyridyl intermediate. google.com This indicates the role of pyridine (B92270) building blocks in creating drugs for significant and widespread diseases. Furthermore, the development of KRAS G12C inhibitors, a major advancement in oncology, relies on complex heterocyclic intermediates, demonstrating the high-value applications for which compounds like this compound are essential. researchgate.net

A summary of representative patents for related bromopyridine intermediates is provided below, illustrating the typical focus of intellectual property in this domain.

Patent NumberTitleKey Focus/ClaimAssignee/Applicant
CN101560183B Method for preparing 5-bromo-2-methylpyridine (B113479) google.comProvides a synthesis method suitable for industrialized production of a key bromopyridine intermediate. google.comZhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory google.com
CN102321016B Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate google.comA five-step reaction process with high yield and potential industrial application value. google.comNot specified in abstract
WO2015094913A1 Fluorophenyl pyrazol compounds google.comDescribes novel compounds as MetAP2 inhibitors, using a pyridyl derivative in the synthesis. google.comNot specified in abstract

Strategies for Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires robust process optimization to ensure cost-effectiveness, safety, and high purity. The multi-step synthesis involves critical transformations that must be carefully controlled.

A potential industrial synthesis route can be outlined in key stages:

Bromination: The process would likely start with a picolinic acid derivative. A crucial step is the selective introduction of a bromine atom at the 5-position of the pyridine ring. This is often achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS). For industrial scale, controlling the reaction temperature and solvent (e.g., DMF) is critical to maximize regioselectivity and minimize by-product formation.

Cyanation: The subsequent introduction of a cyano group at the 6-position is typically accomplished via a metal-catalyzed cyanation reaction. Copper(I) cyanide or other cyanide sources might be used. Process optimization at this stage would focus on catalyst efficiency, minimizing the use of toxic reagents, and ensuring complete conversion under manageable conditions. The steric hindrance from the adjacent cyano group may require elevated temperatures and polar solvents to achieve a satisfactory reaction rate.

Purification: Purification is paramount to meet the stringent quality requirements of the pharmaceutical industry. Industrial-scale purification would likely involve crystallization or large-scale column chromatography to achieve purity levels greater than 98%.

The table below outlines key considerations for optimizing the industrial scale-up of this compound's synthesis.

Synthesis StepKey Parameters for OptimizationIndustrial Consideration
Starting Material Selection Purity, cost, and availability of the initial picolinate derivative.Sourcing from reliable suppliers to ensure consistent quality and avoid process disruptions.
Bromination Choice of brominating agent (e.g., NBS), solvent (e.g., DMF), temperature control (e.g., 0–5°C). Heat management in large reactors, safe handling of corrosive reagents, and minimizing solvent waste.
Cyanation Catalyst selection (e.g., Copper(I) salt), cyanide source, reaction temperature (e.g., 80–100°C). Safe handling of highly toxic cyanides, catalyst recovery/recycling, and optimization of reaction time to maximize throughput.
Purification Crystallization solvent, temperature profile, or chromatography media and solvent gradient. Developing a scalable and efficient crystallization process to avoid costly and time-consuming chromatography.
Process Safety Handling of toxic and reactive chemicals, pressure and temperature monitoring.Implementation of robust safety protocols and engineering controls to manage risks associated with bromination and cyanation.

Market Analysis and Economic Impact in Fine Chemicals and Pharmaceuticals

This compound is positioned as a high-value intermediate within the fine chemicals market. Its economic impact is not derived from its use as a final product but from its essential role as a starting material in the synthesis of complex and often patented pharmaceutical agents.

The demand for such specialized building blocks is driven by the research and development pipelines of pharmaceutical companies. As these companies seek to develop novel drugs, particularly for challenging diseases, the need for unique and functionalized intermediates like this compound increases. Its utility in constructing molecules with potential neuroprotective or anti-inflammatory properties makes it relevant to drug discovery programs targeting conditions like Alzheimer's or Parkinson's disease.

The economic value of this intermediate is intrinsically linked to the market potential of the final drugs it helps create. An intermediate used in the synthesis of a blockbuster drug for cancer or a widely used treatment for a chronic condition will see a significant increase in demand and value. For example, the development of targeted cancer therapies, such as KRAS inhibitors, has created a strong market for advanced heterocyclic intermediates. researchgate.net

In the fine chemicals sector, companies that can reliably produce this compound at high purity and industrial scale can become key suppliers to major pharmaceutical manufacturers. The market for this compound is therefore a business-to-business market, characterized by long-term contracts and stringent quality assurance requirements. The compound's price is influenced by the complexity of its synthesis, the cost of raw materials, and the regulatory hurdles that must be overcome.

Vii. Future Directions and Emerging Research Avenues

Sustainable Synthesis of Methyl 5-bromo-6-cyanopicolinate: Green Chemistry Approaches

The future synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it Current research is exploring sustainable alternatives to traditional synthetic methods for pyridine (B92270) derivatives.

Key green chemistry strategies applicable to the synthesis of this compound include:

Electrochemical Methods: Paired electrolysis is an emerging technique for cyanation reactions. researchgate.net This method can use greener cyanating agents like potassium thiocyanate (B1210189) (KSCN) or 4-cyano-pyridine, avoiding more toxic traditional reagents. researchgate.netnih.gov Electrochemical approaches for decarboxylative transformations are also considered sustainable protocols. researchgate.net

Use of CO2 as a C1 Source: For the carboxylation step in forming the picolinate (B1231196) structure, using carbon dioxide (CO2) as a reagent is a highly attractive green alternative. chemistryviews.org Recent advancements have shown successful copper-catalyzed C-4 selective carboxylation of pyridines with CO2 at atmospheric pressure and room temperature. chemistryviews.org

Alternative Solvents and Catalysts: Research into pyridine chemistry is focusing on the use of environmentally benign solvents. biosynce.com Pyridine and its derivatives can sometimes act as both a solvent and a catalyst, enhancing reaction activity and selectivity. biosynce.com The development of biphasic systems using functionalized pyridines allows for easier separation and recycling of the solvent, reducing energy-intensive distillation steps. biosynce.com

Green Chemistry ApproachPotential Application in SynthesisKey Advantages
Electrochemical Cyanation Introduction of the cyano group at the 6-position.Avoids toxic cyanide reagents, energy-efficient, mild reaction conditions. researchgate.net
CO2 Carboxylation Formation of the carboxylate group at the 2-position.Utilizes a renewable and non-toxic C1 source, can proceed under mild conditions. chemistryviews.org
Biphasic Catalysis Overall reaction solvent and catalyst system.Simplifies product separation, allows for solvent and catalyst recycling, reduces energy consumption. biosynce.com

Exploration of Novel Biological Activities and Therapeutic Targets

The structural motifs within this compound suggest significant potential for discovering new therapeutic agents. The pyridine core is a well-established pharmacophore present in numerous bioactive molecules. chemistryviews.orgresearchgate.net

Future research is likely to focus on the following therapeutic areas:

Anticancer Activity: Quinoline (B57606) derivatives containing nitro and cyano groups have demonstrated antiproliferative activity against various cancer cell lines, inducing apoptosis. nih.gov The bromo and cyano groups on the this compound ring are key sites for modification to develop novel anticancer agents. nih.gov

Metabolic Disorders: Picolinate derivatives, such as chromium picolinate, are known to play a role in glucose metabolism and insulin (B600854) sensitivity. patsnap.comdrugbank.comnih.gov This suggests that derivatives of this compound could be investigated as potential treatments for type 2 diabetes and related metabolic conditions by targeting insulin pathways. morningstar.commvsu.edunsw.gov.au

Antidiabetic Properties: Pyridine derivatives have been designed and synthesized based on their potential to act as antidiabetic agents. nih.gov The exploration of this compound derivatives for their effect on key enzymes like α-amylase could yield new treatments for diabetes. nih.gov

Potential Therapeutic AreaRationale Based on Structural AnalogsPotential Molecular Targets
Oncology Substituted quinolines show antiproliferative and apoptotic effects. nih.govCancer cell signaling pathways, apoptosis regulators.
Type 2 Diabetes Chromium picolinate improves insulin function and glucose homeostasis. drugbank.comnih.govInsulin receptors, glucose transporters (GLUT4). morningstar.comnih.gov
Metabolic Syndrome Pyridine derivatives show potential as antidiabetic agents. nih.govα-amylase, AMPK (adenosine monophosphate-activated protein kinase). morningstar.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery. nih.gov These computational tools are particularly well-suited for exploring the vast chemical space surrounding this compound.

Emerging applications include:

Reaction Prediction: AI algorithms can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways for this compound and its derivatives. digitellinc.com This can significantly reduce the time and resources spent on experimental work.

De Novo Drug Design: ML models can design novel molecules with specific desired biological activities from the ground up. researchgate.net By using this compound as a starting fragment, AI can generate new derivatives optimized for binding to specific therapeutic targets. nih.gov

High-Throughput Virtual Screening: AI and ML can rapidly screen virtual libraries of compounds derived from this compound against biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Development of Advanced Catalytic Systems for Derivatization

The functional groups of this compound serve as handles for further chemical modification. The development of advanced catalytic systems is crucial for achieving selective and efficient derivatization.

Future research in this area will likely involve:

Ligand-Driven C-H Functionalization: Recent advances in palladium-catalyzed reactions have shown that the design of the ligand, rather than the substrate, can control the site-selectivity of C-H functionalization. researchgate.net This approach could be used to introduce new functional groups onto the pyridine ring of this compound with high precision.

Novel Copper-Catalyzed Reactions: Copper catalysts are being developed for a variety of transformations, including the carboxylation of pyridines. chemistryviews.org New copper-based systems could enable novel modifications of the subject compound under mild and sustainable conditions.

Iridium-Based Catalysts: Iridium-catalyzed systems are effective for the functionalization of primary C-H bonds. nih.gov Such catalysts could be employed for selective modifications of alkyl chains attached to the pyridine core after initial derivatization.

Applications in Materials Science and Polymer Chemistry

The rigid, aromatic structure of the pyridine ring makes it a valuable building block for advanced materials. chemistryviews.orgbiosynce.com this compound and its derivatives have potential applications beyond the life sciences.

Emerging research avenues include:

Building Blocks for Functional Polymers: The difunctional nature of this compound (e.g., via reactions at the bromo and cyano positions) makes it a candidate as a monomer for the synthesis of novel polymers with tailored electronic, optical, or thermal properties.

Ligands for Metal-Organic Frameworks (MOFs): Pyridine-based ligands are integral to the structure of many MOFs and other functional metal complexes. chemscene.com A related compound, Methyl 5-bromo-6-methylpicolinate, is noted as an intermediate for constructing novel supported PyOX-ligands. psu.eduresearchgate.net This suggests that this compound could be used to create new ligands for catalysts or materials with high porosity and specific functionalities.

Organic Light-Emitting Diode (OLED) Materials: Pyridine derivatives are used in the development of materials for OLEDs. chemscene.com The specific electronic properties conferred by the bromo and cyano substituents could make derivatives of this compound suitable for use in new generations of display and lighting technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-bromo-6-cyanopicolinate with high purity?

  • Methodology :

  • Step 1 : Start with a picolinic acid derivative, such as methyl picolinate. Introduce bromine at the 5-position via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C).
  • Step 2 : Introduce the cyano group at the 6-position using a copper(I)-catalyzed cyanation reaction with potassium cyanide or a safer alternative like trimethylsilyl cyanide (TMSCN).
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the structure of this compound?

  • Techniques :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyridine ring .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra. The bromine and cyano groups induce distinct deshielding effects on adjacent protons (e.g., H-4 at δ ~8.5 ppm).
  • Mass spectrometry : Confirm molecular weight (MW: 241.04 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Protocol :

  • Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid photolytic decomposition.
  • Use anhydrous solvents (e.g., THF, DCM) for reactions, and include molecular sieves (3Å) in storage containers to absorb moisture .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its chloro or methyl analogs in cross-coupling reactions?

  • Analysis :

  • The bromine atom offers higher reactivity in Suzuki-Miyaura couplings compared to chloro analogs (e.g., Methyl 6-chloro-5-methylpicolinate), enabling lower catalyst loading (e.g., 2 mol% Pd(PPh3_3)4_4).
  • Steric hindrance from the cyano group may slow transmetallation; optimize using polar solvents (DMF) and elevated temperatures (80–100°C) .

Q. What experimental strategies resolve contradictory data in reaction yields for cyanation reactions involving this compound?

  • Troubleshooting :

  • Variable 1 : Trace moisture degrades cyanating agents. Use rigorous drying (e.g., flame-dried glassware, activated molecular sieves).
  • Variable 2 : Competing side reactions (e.g., hydrolysis of the methyl ester). Monitor via in-situ IR spectroscopy for carbonyl group stability.
  • Design of Experiments (DoE) : Apply factorial design to test temperature, catalyst loading, and solvent polarity .

Q. How can researchers study the thermal stability of this compound under reaction conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >150°C).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., cyano group rearrangement).
  • In-situ NMR : Heat samples in deuterated DMSO to track structural changes in real-time .

Q. What are the applications of this compound in designing kinase inhibitors?

  • Case Study :

  • The bromine and cyano groups serve as pharmacophores for ATP-binding pocket targeting.
  • Step 1 : Use the compound as a scaffold for introducing sulfonamide or urea moieties at the 2-position.
  • Step 2 : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays (IC50_{50} determination) .

Data Contradiction & Optimization

Q. Why do crystallographic data sometimes conflict with computational models for this compound?

  • Resolution :

  • Issue : Discrepancies in dihedral angles may arise from crystal packing forces not modeled in DFT calculations.
  • Solution : Compare multiple crystal structures (if available) and perform periodic boundary condition (PBC) DFT simulations using VASP or CP2K .

Q. How can researchers optimize microwave-assisted synthesis for this compound?

  • Protocol :

  • Use a single-mode microwave reactor with temperature control (80–120°C).
  • Reduce reaction time from 24 hrs (conventional) to 30–60 mins.
  • Monitor reaction progress via LC-MS to avoid over-cyanation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.